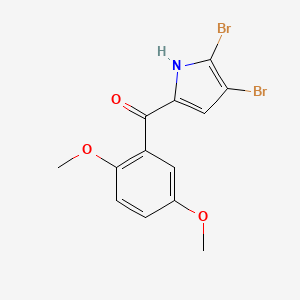
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with bromine atoms at the 4 and 5 positions, and a methanone group attached to a 2,5-dimethoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone typically involves the bromination of a pyrrole derivative followed by a coupling reaction with a dimethoxyphenyl methanone precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atoms on the pyrrole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyrrole ring .
科学的研究の応用
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
作用機序
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(4,5-Dibromo-1H-pyrrol-2-yl)phenylmethanone: Similar structure but lacks the dimethoxy groups on the phenyl ring.
4,5-Dibromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the methanone group.
4,5-Dibromo-2-benzoylpyrrole: Features a benzoyl group instead of the dimethoxyphenyl group.
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone is unique due to the presence of both bromine atoms and dimethoxy groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
50372-72-0 |
|---|---|
分子式 |
C13H11Br2NO3 |
分子量 |
389.04 g/mol |
IUPAC名 |
(4,5-dibromo-1H-pyrrol-2-yl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H11Br2NO3/c1-18-7-3-4-11(19-2)8(5-7)12(17)10-6-9(14)13(15)16-10/h3-6,16H,1-2H3 |
InChIキー |
JXJYUJCMQDNSMO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC(=C(N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
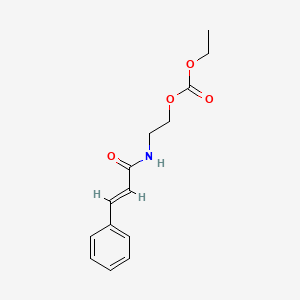
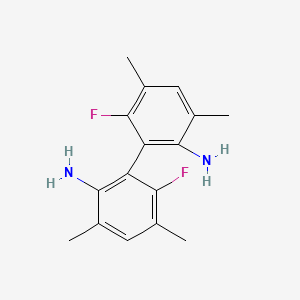

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
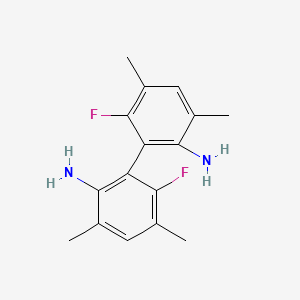
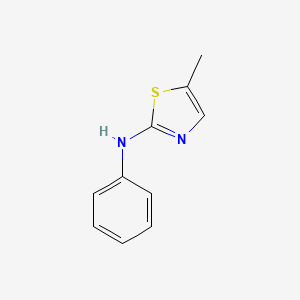
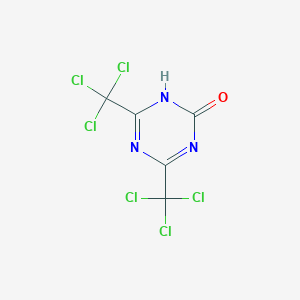

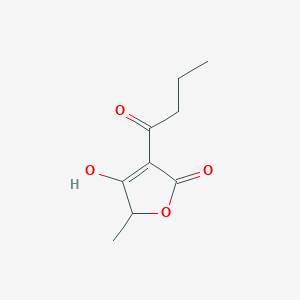
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
